DPPH Radical Scavenging: Para vs. Ortho
The antioxidant capacity of fluoro-substituted guanidines is highly dependent on the position of the fluorine atom on the phenyl ring. The para-substituted 1-(4-Fluorophenyl)guanidine demonstrates significantly enhanced DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging ability compared to its ortho-substituted isomer [1]. This indicates that the para-fluoro configuration is a key determinant for potent antioxidant activity within this class.
| Evidence Dimension | DPPH Radical Scavenging Activity |
|---|---|
| Target Compound Data | Significantly enhanced activity |
| Comparator Or Baseline | o-substituted fluoro-guanidines (ortho isomer) |
| Quantified Difference | Qualitatively superior (specific IC50 values not provided in the abstract) |
| Conditions | Preliminary bio-assay; DPPH assay |
Why This Matters
This provides a clear selection criterion for researchers developing antioxidant agents, where para-substitution is essential for maximizing activity.
- [1] Ullah W, Imtiaz-ud-Din, Tahir M, Badshah A, Raheel A. Synthesis and structure elucidation of fluoro substituted guanidines as potential therapeutic agents. Journal of Molecular Structure. 2017 Sep 5;1143:288-293. View Source
